L-803,087 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

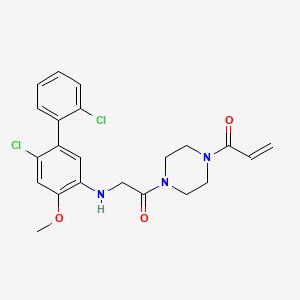

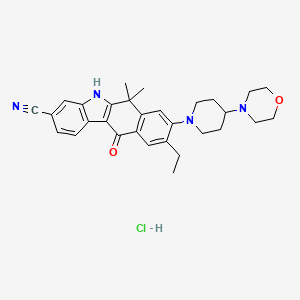

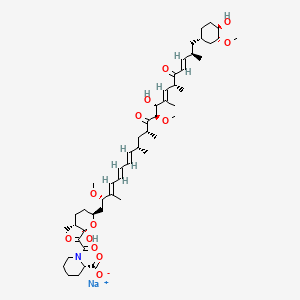

L-803,087 Trifluoroacetate is a potent and selective somatostatin sst4 receptor agonist . It has been used in research for its ability to facilitate AMPA-mediated hippocampal synaptic responses in vitro and increase kainate-induced seizures in mice in vivo .

Molecular Structure Analysis

The molecular formula of L-803,087 Trifluoroacetate is C27H30F5N5O5 . The exact mass is 599.22 and the molecular weight is 599.559 . The IUPAC name is N2-[4-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-L-arginine methyl ester trifluoroacetate .Physical And Chemical Properties Analysis

L-803,087 Trifluoroacetate is a white solid . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Use in Liquid Chromatography-Mass Spectrometry (LC-MS)

Trifluoroacetic acid (TFA), a related compound to L-803,087 Trifluoroacetate, is widely used as a mobile phase additive in LC-MS for analyzing therapeutic proteins and peptides. It enhances reversed-phase chromatographic performance but can suppress mass spectrometric signals. Studies have suggested alternative mobile phase additives and methods to alleviate this signal suppression (Bobály et al., 2015), (Nshanian et al., 2017), (Shou & Naidong, 2005).

Application in Trifluoromethylation Reactions

Trifluoroacetic acid and its derivatives are used in organic synthesis for trifluoromethylation, a method to append the CF3 functionality to compounds. This application is crucial in developing pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group (Beatty et al., 2015).

Environmental Impact Studies

The breakdown products of compounds like L-803,087 Trifluoroacetate, such as trifluoroacetate (TFA), are studied for their environmental impact. This includes investigating their accumulation in ecosystems, such as vernal pool ecosystems, and their effects on plant and microbial communities (Benesch et al., 2002).

Use in Synthesis of Other Compounds

Trifluoroacetic acid derivatives are employed in the synthesis of various organic and inorganic compounds, including lanthanide complexes and amino acids, due to their ability to facilitate certain chemical transformations (Pedrosa et al., 2002), (Tudor et al., 1993).

Applications in Nanotechnology

Research on the synthesis of nanomaterials, such as lanthanide-doped upconverting nanoparticles, often involves the use of metal trifluoroacetates. These materials have potential applications in bioimaging, drug delivery, and optoelectronics (Bogdan et al., 2011).

Study of Amphiphilic Self-Assemblies

Trifluoroacetate derivatives are explored for their ability to induce phase transitions in amphiphilic systems, which has implications in the fields of material science and pharmaceuticals (Dong et al., 2015).

Propiedades

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYZHRNVKQVGQ-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F5N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-803,087 Trifluoroacetate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)